molecular formula C13H14N4O2S2 B6497799 N-(4-methyl-1,3-thiazol-2-yl)-2-{6-methyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}acetamide CAS No. 953015-39-9

N-(4-methyl-1,3-thiazol-2-yl)-2-{6-methyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}acetamide

Cat. No.: B6497799
CAS No.: 953015-39-9
M. Wt: 322.4 g/mol
InChI Key: XAXQGNQEVXXOLG-UHFFFAOYSA-N
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Description

N-(4-methyl-1,3-thiazol-2-yl)-2-{6-methyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}acetamide is a heterocyclic acetamide derivative featuring a fused thiazolo[3,2-a]pyrimidinone core linked to a 4-methylthiazole moiety via an acetamide bridge. The compound’s structure combines two pharmacologically significant heterocycles: the thiazole ring, known for its role in antimicrobial and antitumor agents, and the thiazolo[3,2-a]pyrimidinone scaffold, which is associated with anti-inflammatory and kinase-inhibitory properties. The presence of methyl substituents at the 4-position of the thiazole and the 6-position of the pyrimidinone likely enhances lipophilicity and metabolic stability, factors critical for bioavailability and target engagement .

For example, compounds with thiazole-thiadiazole hybrids (e.g., ZINC2459465 in ) exhibit antimicrobial activity, and thieno[2,3-d]pyrimidin-triazole derivatives () demonstrate similar efficacy .

Properties

IUPAC Name

2-(6-methyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O2S2/c1-7-4-14-13-17(11(7)19)9(6-21-13)3-10(18)16-12-15-8(2)5-20-12/h4-5,9H,3,6H2,1-2H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAXQGNQEVXXOLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2N(C1=O)C(CS2)CC(=O)NC3=NC(=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

The thiazole ring, a key structural component of this compound, is known to interact with biological targets through the delocalization of a lone pair of π-electrons of the sulfur atom. This interaction can lead to various biochemical changes depending on the specific target and the nature of the interaction.

Pharmacokinetics

The solubility of thiazole derivatives in water, alcohol, and ether suggests that they may be well-absorbed and distributed in the body. The metabolism and excretion of these compounds would depend on their specific chemical structure and the presence of functional groups that can be modified by metabolic enzymes.

Result of Action

Given the diverse biological activities associated with thiazole derivatives, it can be inferred that the compound may have a wide range of potential effects at the molecular and cellular levels.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-(4-methyl-1,3-thiazol-2-yl)-2-{6-methyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}acetamide with structurally and functionally related heterocyclic acetamides:

Compound Molecular Structure Pharmacological Activity Key Substituents Synthesis Route
Target Compound Thiazolo[3,2-a]pyrimidinone linked to 4-methylthiazole via acetamide Hypothesized: Antimicrobial/antitumor (based on SAR of analogs) 4-methylthiazole, 6-methylpyrimidinone Likely involves cyclocondensation of thiazole intermediates and nucleophilic substitution (e.g., )
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-{[3-(4-methylphenyl)-4-oxo-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide () Thieno[3,2-d]pyrimidinone linked to 5-methylthiadiazole via sulfanyl-acetamide Antimicrobial (ZINC2459465) 4-methylphenyl, 5-methylthiadiazole Sulfanyl bridge formation via nucleophilic substitution; chloroacetyl chloride used in cyclization
3-oxo-2-(5-oxo-3-(4-sulfamoylphenyl)thiazolidin-2-yliden)-N-(pyrimidin-2-yl)butanamide () Thiazolidinone core with sulfamoylphenyl and pyrimidinyl groups Not explicitly stated; sulfamoyl groups often target carbonic anhydrases or antimicrobials 4-sulfamoylphenyl, pyrimidinyl Reaction of 3-oxo-N-(pyrimidin-2-yl)butanamide with isothiocyanate sulfonamide and chloroacetyl chloride
Thieno[2,3-d]pyrimidin-4-ol-1,2,3-triazole derivatives () Thienopyrimidinol linked to triazole via acetamide Antimicrobial Varied aryl/alkyl substituents on triazole Cu(I)-catalyzed 1,3-dipolar cycloaddition (click chemistry)
N-R-2-(5-(5-methylpyrazol-3-yl)-4-phenyl-1,2,4-triazol-3-ylthio)acetamides () 1,2,4-Triazole linked to pyrazole via thioacetamide Antitumor, antimicrobial (hypothesized) 5-methylpyrazole, phenyl Thiol-alkylation reactions with substituted acetohydrazides

Key Structural and Functional Insights:

Core Heterocycles: The target compound’s thiazolo[3,2-a]pyrimidinone core distinguishes it from thieno[3,2-d]pyrimidinones () and thiazolidinones (). The fused thiazole-pyrimidine system may offer unique binding interactions compared to single-ring systems. Replacement of sulfur with oxygen (e.g., in pyrimidinols) or nitrogen (e.g., in triazoles) alters electronic properties and hydrogen-bonding capacity, impacting target selectivity .

Substituent Effects: Methyl Groups: The 4-methylthiazole and 6-methylpyrimidinone substituents in the target compound likely improve membrane permeability compared to sulfamoyl () or phenyl () groups, which may enhance solubility but reduce lipophilicity . Sulfur vs. Oxygen Linkers: Sulfanyl bridges () confer rigidity and resistance to enzymatic cleavage, whereas acetamide linkers () provide flexibility for conformational adaptation .

Pharmacological Outcomes: Antimicrobial activity is prevalent in sulfur-rich analogs (e.g., thiadiazoles in , thiazoles in ), likely due to interference with bacterial thioredoxin reductase or DNA gyrase .

Synthesis Strategies: Cyclocondensation (e.g., thiazolidinone formation in ) and click chemistry () are common for building fused heterocycles. Software like SHELX and ORTEP () are critical for structural validation, particularly for confirming anisotropic displacement parameters in crystallographic studies .

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